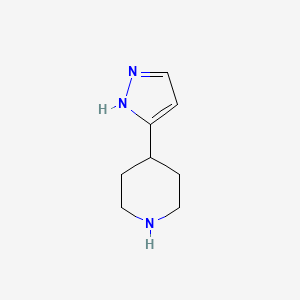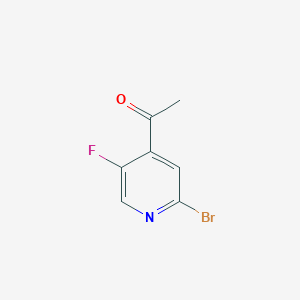
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone
Übersicht
Beschreibung
“1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is a chemical compound with the molecular formula C7H5BrFNO. It has a molecular weight of 218.03 .
Molecular Structure Analysis
The InChI code for “1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is 1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(2-Bromo-5-fluoropyridin-4-YL)ethanone” is a liquid at room temperature. It has a molecular weight of 218.02300 . The exact density, boiling point, and melting point are not specified in the retrieved documents .Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaromatic Compounds
1-(2-Bromo-5-fluoropyridin-4-yl)ethanone serves as a key intermediate in the synthesis of complex heteroaromatic compounds, which are pivotal in the development of pharmaceuticals and agrochemicals. For example, its reactivity allows for the introduction of various substituents into the pyridine ring, facilitating the creation of molecules with specific biological activities. The modification of such intermediates has led to advancements in the synthesis of compounds exhibiting a range of therapeutic properties, such as anti-inflammatory, analgesic, and antitumor activities (Qiu, Gu, Zhang, & Xu, 2009).
Metallation of π-Deficient Heterocycles
The compound is instrumental in studies focusing on the metallation of π-deficient heterocyclic compounds, a critical step in the functionalization of such molecules. Metallation reactions are essential for introducing new functional groups into heterocycles, thereby altering their chemical properties and enhancing their utility in organic synthesis. This process is crucial for the design of molecules with potential applications in medicinal chemistry and material science (Marsais & Quéguiner, 1983).
Development of Fluorescent Chemosensors
Furthermore, derivatives of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone are employed in the development of fluorescent chemosensors. These chemosensors are capable of detecting various analytes, including metal ions and organic molecules, with high sensitivity and selectivity. Such sensors have applications in environmental monitoring, biological research, and clinical diagnostics, highlighting the versatility of this compound in facilitating technological advancements in analytical chemistry (Roy, 2021).
Safety and Hazards
The compound has several hazard statements: H302, H315, H320, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .
Eigenschaften
IUPAC Name |
1-(2-bromo-5-fluoropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQQIWGMFAJKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649371 | |
| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-fluoropyridin-4-YL)ethanone | |
CAS RN |
1114523-56-6 | |
| Record name | 1-(2-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

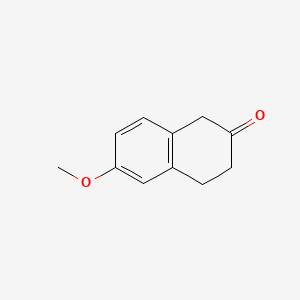

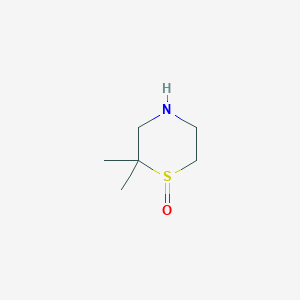
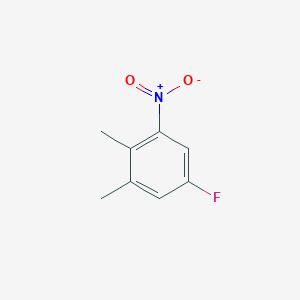
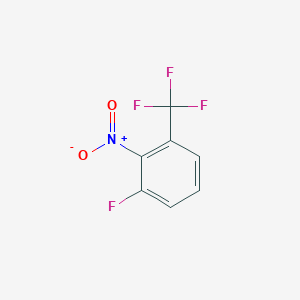
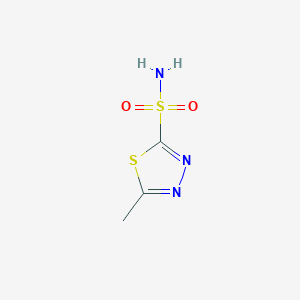

![2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1345788.png)
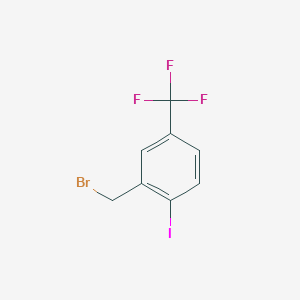

![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
